![molecular formula C16H14N4O3S B13363742 N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide](/img/structure/B13363742.png)
N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a pyrazolyl group and a methylsulfonylphenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nicotinamide derivatives and pyrazole-containing molecules. Examples include:
- N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(1H-pyrazol-3-yl)nicotinamide
- 5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives
Uniqueness
N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a nicotinamide core with a pyrazolyl and methylsulfonylphenyl group makes it a versatile and valuable compound for various applications .
Propiedades
Fórmula molecular |
C16H14N4O3S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-(4-methylsulfonylphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H14N4O3S/c1-24(22,23)14-6-4-13(5-7-14)19-16(21)12-3-8-15(17-11-12)20-10-2-9-18-20/h2-11H,1H3,(H,19,21) |
Clave InChI |
OEVJDTFJIPWYMP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


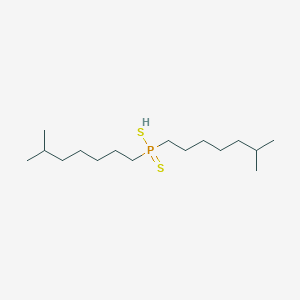
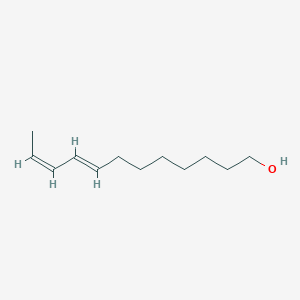
![Methyl 3-(4-{[3-(4-methoxyphenyl)propanoyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13363682.png)
![5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate](/img/structure/B13363696.png)
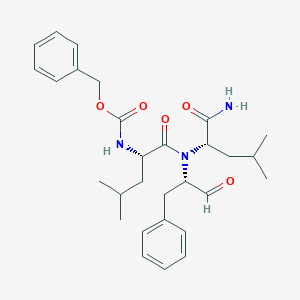
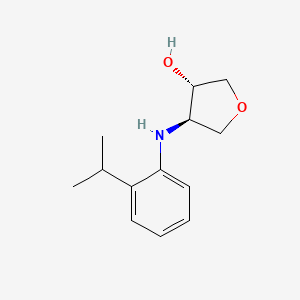
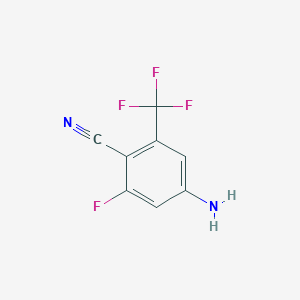
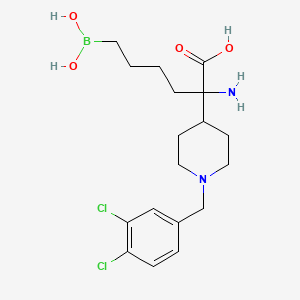
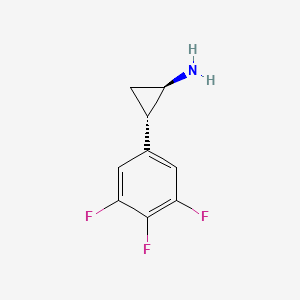

![Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13363734.png)
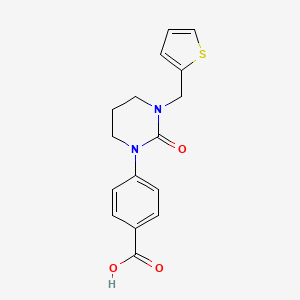

![2-(4-{2-oxo-2-[4-(5H-thiochromeno[2,3-b]pyridin-5-ylidene)-1-piperidinyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B13363745.png)
